molecular formula C11H15FN2O2S B13456620 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride

Katalognummer: B13456620
Molekulargewicht: 258.31 g/mol
InChI-Schlüssel: CVSSNAZNMLGVCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C11H17N3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a methyl group and a benzene ring substituted with a sulfonyl fluoride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(4-Methylpiperazin-1-yl)aniline with sulfonyl fluoride reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites on proteins.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it an effective inhibitor of enzymes that contain these nucleophilic residues in their active sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Methylpiperazin-1-yl)benzaldehyde: This compound features a benzaldehyde group instead of a sulfonyl fluoride group.

    4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: This compound has an additional amine group on the benzene ring.

Uniqueness

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in chemical reactions. This makes it particularly useful in applications requiring selective modification of biomolecules and the inhibition of specific enzymes.

Eigenschaften

Molekularformel

C11H15FN2O2S

Molekulargewicht

258.31 g/mol

IUPAC-Name

4-(4-methylpiperazin-1-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3

InChI-Schlüssel

CVSSNAZNMLGVCT-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.